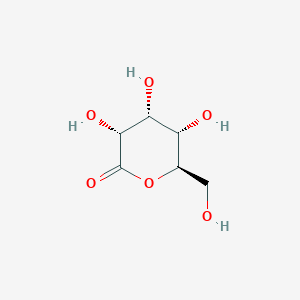

d-Allono-1,5-lactone

Description

Overview of Carbohydrate-Derived Lactones as Key Synthetic Intermediates

Carbohydrate-derived lactones are cyclic esters formed from the corresponding aldonic acids. google.com These compounds are highly functionalized chiral molecules, making them valuable starting materials in the synthesis of a wide array of natural products and biologically active compounds. capes.gov.br Their rigid ring systems and multiple stereocenters provide a scaffold for the stereocontrolled introduction of new functionalities.

Lactones are broadly categorized based on their ring size, with five-membered (γ-lactones) and six-membered (δ-lactones) rings being the most common. In aqueous solutions, aldonic acids can exist in equilibrium with their corresponding γ- and δ-lactones. fao.org The position of this equilibrium is influenced by factors such as temperature and pH. google.com While the 1,4-lactone (γ-lactone) is often the thermodynamically more stable form, particularly at higher temperatures, the 1,5-lactone (δ-lactone) plays a crucial role in various chemical and biological processes. google.com

The synthetic utility of these lactones is vast. They can undergo a variety of chemical transformations, including reductions, nucleophilic additions, and ring-opening reactions, to generate a diverse range of derivatives such as iminosugars, C-nucleosides, and other complex carbohydrates. capes.gov.br For instance, protected sugar lactones are key precursors in the synthesis of C-glycosyl compounds and other carbohydrate mimetics.

Specific Significance of D-Allono-1,5-lactone within Hexono-1,5-lactone Chemistry

Hexono-1,5-lactones are a subclass of aldono-1,5-lactones derived from six-carbon sugars (hexoses). This family includes well-studied compounds like d-glucono-1,5-lactone, which is known for its role as a potent inhibitor of β-glucosidases. mdpi.com The inhibitory power of aldono-1,5-lactones is attributed to their half-chair conformation, which mimics the proposed oxocarbenium-ion-like transition state of the enzymatic hydrolysis of glycosidic bonds.

The specific significance of this compound lies in its unique stereochemistry. As an epimer of other hexono-1,5-lactones, it offers a different spatial arrangement of its hydroxyl groups. This stereochemical distinction is critical in the context of enzyme inhibition, as the precise orientation of these groups determines the binding affinity and specificity towards a particular glycosidase. Therefore, this compound and its derivatives are valuable tools for probing the active sites of allose-processing enzymes and for the development of highly selective glycosidase inhibitors.

While research directly focused on this compound is less extensive than for its gluco- or manno-isomers, the general principles of hexono-1,5-lactone chemistry underscore its potential. The synthesis of stereochemically defined lactones like this compound is crucial for building libraries of potential enzyme inhibitors and for the synthesis of rare sugars and their derivatives.

Historical Context and Evolution of Research on this compound

The study of aldonolactones dates back to the early 20th century, with initial research focusing on their formation from aldonic acids and their chemical properties. A significant advancement in the field came in 1967 with the development of a method for the preparation of aldono-(1,5)-lactones by the platinum-catalyzed oxidation of pyranose sugars. This work also established that the (1,5)-lactones are generally more powerful inhibitors of the corresponding glycosidases than their (1,4)-lactone isomers.

Research specifically mentioning this compound has been more sporadic. Early work often focused on the more easily accessible and stable d-allono-1,4-lactone. For instance, d-allono-1,4-lactone has been identified as a product of the lactonization of d-allonic acid and has been used in the synthesis of L-ascorbic acid. google.comgoogle.com

More recent research has seen the synthesis and characterization of protected derivatives of this compound. For example, the preparation of a perbenzylated 2-azido-2-deoxy-d-allono-1,5-lactone was reported in 1972, highlighting its potential as an intermediate for amino sugar synthesis. In 2007, the crystal structure of 2,3-C-Dimethyl-3,4-O-isopropylidene-D-allono-1,5-lactone was determined, providing concrete structural evidence for this class of compounds. iucr.org These studies, while not on the parent compound itself, demonstrate the ongoing interest in the unique stereochemistry of the allose family and the utility of its lactone derivatives in modern synthetic chemistry. The challenge in isolating the pure 1,5-lactone, due to its equilibrium with the more stable 1,4-isomer, likely contributes to the limited body of research dedicated solely to the parent this compound. google.com

Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 |

InChI Key |

PHOQVHQSTUBQQK-TXICZTDVSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for D Allono 1,5 Lactone and Its Stereoisomers

Chemical Synthesis Approaches to D-Allono-1,5-lactone

Conventional chemical methods provide the foundation for synthesizing aldono-1,5-lactones. These approaches primarily rely on the intramolecular esterification of the corresponding aldonic acids, a process governed by thermodynamic and kinetic principles.

The formation of an aldonolactone from its parent aldonic acid is a dehydrative cyclization reaction. This intramolecular esterification is an equilibrium process. To drive the reaction toward the lactone product, the removal of water is essential. Historically, this has been achieved by heating the aldonic acid under a vacuum. google.com However, this method can be slow, lead to incomplete conversion, and generate thermal decomposition impurities. google.com

A more refined method involves the use of gas sparging. In this technique, an inert gas is bubbled through a solution of the aldonic acid in a suitable solvent mixture, which can include water. google.com The sparging gas becomes saturated with water vapor and carries it out of the reaction vessel, effectively removing water and shifting the equilibrium towards the cyclized lactone product. This method can be performed at controlled temperatures (e.g., 80 to 130 °C) to minimize thermal degradation while ensuring complete conversion. google.com

The cyclization of an aldonic acid can result in lactones of different ring sizes, primarily the five-membered γ-lactone (1,4-lactone) and the six-membered δ-lactone (1,5-lactone). The distribution of these products is determined by the principles of kinetic versus thermodynamic control. jackwestin.comwikipedia.org

Kinetic Product: The product that forms fastest, having the lowest activation energy, is the kinetic product. jackwestin.comlibretexts.org In aldonic acid cyclization, the five-membered 1,4-lactone is often the kinetically favored product.

Reaction conditions dictate which product dominates. Low temperatures and short reaction times favor the kinetic product, whereas higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product. wikipedia.orglibretexts.org For instance, in the reaction of 1,3-butadiene (B125203) with HBr, the kinetically controlled 1,2-adduct dominates at 0°C, while the thermodynamically controlled 1,4-adduct is the major product at 40°C. libretexts.org A similar principle applies to lactone formation, where elevating the temperature allows the initially formed 1,4-lactone to reopen and re-cyclize, eventually leading to an equilibrium mixture enriched in the more stable 1,5-lactone.

Given that the 1,4-lactone is often the kinetic product, specific strategies are required to maximize the yield of the desired 1,5-lactone. The core strategy is to ensure the reaction is under thermodynamic control, allowing the system to reach equilibrium where the most stable isomer prevails. jackwestin.comwikipedia.org

This is achieved by facilitating the reversibility of the lactonization reaction. khanacademy.org The use of acid or base catalysts can accelerate the interconversion between the open-chain aldonic acid and the different lactone forms. By maintaining conditions that allow for this equilibrium to be established, such as elevated temperatures and sufficient reaction time, the product mixture will shift towards the thermodynamically more stable 1,5-lactone. For example, when cyclizing gluconic acid, a mixture of the 1,4- (γ) and 1,5- (δ) lactones is formed. google.com By driving the reaction to completion through methods like water removal at high temperatures, the equilibrium can be fully shifted towards the lactone products, with the thermodynamic 1,5-isomer being a significant component.

Table 1: Conditions Influencing Aldonolactone Ring Size

| Factor | Condition for 1,4-Lactone (Kinetic Product) | Condition for 1,5-Lactone (Thermodynamic Product) | Rationale |

|---|---|---|---|

| Temperature | Low | High | Higher temperatures provide sufficient energy to overcome the reverse activation barrier, allowing the reaction to reach equilibrium and form the more stable product. libretexts.org |

| Reaction Time | Short | Long | Extended reaction times allow the system to equilibrate from the faster-forming kinetic product to the more stable thermodynamic product. wikipedia.org |

| Catalysis | None or mild | Acid or Base | Catalysts accelerate the ring-opening and closing, facilitating the interconversion between lactone forms and hastening the establishment of thermodynamic equilibrium. khanacademy.org |

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic methods offer high selectivity and milder reaction conditions compared to purely chemical approaches. chemistryviews.orgnih.gov These strategies leverage the specificity of enzymes for key transformations in the synthesis of this compound.

The first step in a biocatalytic route to this compound is the oxidation of the parent sugar, D-allose. unl.pt The product of this oxidation is D-allonic acid, the direct precursor that cyclizes to the lactone. While chemical methods using catalysts like gold on alumina (B75360) can achieve this oxidation for various aldoses including D-allose, enzymatic methods offer greater specificity. google.com

Enzymes from the dehydrogenase/reductase class are particularly suitable for this transformation. For example, NAD⁺-dependent short-chain dehydrogenases/reductases can catalyze the oxidation of the aldehyde group of a carbohydrate to a carboxyl group. google.comgoogle.com Such enzymes have been described for the oxidation of a range of rare sugars. Another innovative chemoenzymatic strategy for producing D-allose itself involves the regioselective oxidation of a protected D-glucose derivative at the C3 position by an engineered glycoside-3-oxidase, followed by chemical reduction. unl.ptrsc.org This highlights the power of enzymes to perform highly specific oxidations on sugar scaffolds, a principle directly applicable to the oxidation of D-allose to generate the D-allonic acid precursor.

Aldose dehydrogenases are enzymes that specifically oxidize the anomeric carbon of an aldose, directly yielding an aldonolactone. A key feature of this enzymatic catalysis is that the initial product is typically the 1,5-lactone (δ-lactone). nih.govnih.gov

For example, L-fucose dehydrogenase from Burkholderia multivorans oxidizes L-fucose to L-fucono-1,5-lactone. nih.govresearchgate.net This 1,5-lactone is the kinetic product and is noted to be unstable, rapidly converting non-enzymatically to the more stable 1,4-lactone in solution. nih.gov Similarly, L-galactose dehydrogenase from the gut bacterium Bacteroides vulgatus was found to oxidize L-galactose to L-galactono-1,5-lactone, which is subsequently hydrolyzed or isomerizes to the 1,4-lactone. nih.gov

These findings demonstrate a clear precedent: the enzymatic product of aldose dehydrogenase activity is the 1,5-lactone. Therefore, the exploration of an aldose dehydrogenase with specificity for D-allose is a highly promising strategy for the direct synthesis of this compound. Such an enzyme would produce the desired six-membered ring as the primary kinetic product under mild, physiological conditions.

Table 2: Enzymes in the Synthesis of Aldonolactones and Their Precursors

| Enzyme Class/Example | Substrate | Product | Role in Synthesis |

|---|---|---|---|

| Glycoside-3-oxidase (engineered) | 1-O-benzyl-D-glucoside | 1-O-benzyl-D-ribo-hexos-3-ulose | Precursor synthesis (used to make D-allose). unl.ptrsc.org |

| NAD⁺-dependent Dehydrogenase | D-Allose | D-Allonic acid | Precursor synthesis (oxidation to the acid). google.com |

| L-Fucose Dehydrogenase | L-Fucose | L-Fucono-1,5-lactone | Direct synthesis of a 1,5-lactone (analogous reaction). nih.govresearchgate.net |

| L-Galactose Dehydrogenase | L-Galactose | L-Galactono-1,5-lactone | Direct synthesis of a 1,5-lactone (analogous reaction). nih.gov |

Stereocontrolled Synthesis of this compound Derivatives

The precise control of stereochemistry is paramount in the synthesis of carbohydrate derivatives. For this compound, this involves the strategic manipulation of chiral centers to obtain the desired isomeric form.

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. chemeurope.comwikipedia.org This reaction proceeds through the formation of a cyanohydrin, which is subsequently hydrolyzed to an aldonic acid and then cyclizes to a lactone. chemeurope.comwikipedia.org The Kiliani reaction is particularly valuable for creating branched-chain sugar lactones when applied to ketoses or sugars that already possess a branch. researchgate.netresearchgate.net

The application of the Kiliani reaction to ketoses provides access to branched sugar lactones with a hydroxymethyl group at the C-2 position. researchgate.net For instance, the reaction of D-hamamelose (a 2-C-hydroxymethyl sugar) with sodium cyanide leads to the formation of 3-C-hydroxymethyl lactones. iucr.org This approach is significant as syntheses of carbohydrates with a carbon branch at the C-3 position are otherwise rare. iucr.org The resulting product is a mixture of two diastereomeric lactones, which can often be separated after protection. chemeurope.comwikipedia.org

A common strategy involves the acetonation of the crude lactone mixture, which can yield crystalline diacetonides, facilitating their separation and further use as chiral starting materials. researchgate.net For example, the Kiliani reaction of D-hamamelose followed by acetonation yields crystalline 3,3′:5,6-di-O-isopropylidene-3-C-hydroxymethyl-D-allono-1,4-lactone. iucr.org This protected, branched lactone is a valuable scaffold for the synthesis of complex, enantiomerically pure target molecules. iucr.org

The introduction of C-methyl and hydroxymethyl branches at specific positions on the this compound ring is a key strategy for creating structural diversity and developing new chiral building blocks.

The Kiliani reaction on ketoses is a primary method for introducing a hydroxymethyl branch at the C-2 position. researchgate.net For example, reacting D-fructose or L-sorbose with cyanide, followed by an acetonation step, provides protected branched sugar lactones with a C-2 hydroxymethyl group. researchgate.net Similarly, the Kiliani reaction on 1-deoxyketoses can be used to introduce a C-2 alkyl group. researchgate.net

Synthesizing carbohydrates with a branch at the C-3 position is less common but can be achieved by applying the Kiliani reaction to 2-C-hydroxymethyl sugars like D-hamamelose. iucr.org This reaction produces a mixture of 3-C-hydroxymethyl lactones, including a derivative of D-allono-1,4-lactone. iucr.org

The synthesis of 2-C-methyl aldonic acids, known as saccharinic acids, can be accomplished by treating Amadori ketoses with calcium hydroxide (B78521). researchgate.net Another approach involves the reaction of 1-deoxy ketoses with cyanide. researchgate.net For instance, N,N-dibenzyl-1-amino-1-deoxy-D-fructose with aqueous calcium hydroxide yields 2-C-methyl-D-ribono-1,4-lactone. researchgate.net These branched sugar lactones are valuable as chirons containing branched carbon chains. researchgate.net

| Starting Material | Reagent(s) | Branched Product | Branch Position | Reference |

| D-Hamamelose | 1. NaCN 2. Acetone (B3395972), Acid | 3,3′:5,6-di-O-isopropylidene-3-C-hydroxymethyl-D-allono-1,4-lactone | C-3 | iucr.org |

| D-Fructose | 1. NaCN 2. Acetone, Acid | Protected 2-C-hydroxymethyl lactones | C-2 | researchgate.net |

| Amadori ketoses | Calcium hydroxide | 2-C-methyl aldonic acids (Saccharinic acids) | C-2 | researchgate.net |

| 1-Deoxy ketoses | Cyanide | 2-C-alkyl sugar lactones | C-2 | researchgate.net |

The regioselective protection and deprotection of hydroxyl groups are fundamental challenges in carbohydrate chemistry, including the synthesis of this compound and its derivatives. rsc.org These strategies allow for the selective modification of specific positions on the sugar backbone.

Regioselective Protection:

A common strategy involves the formation of cyclic acetals, such as isopropylidene or benzylidene groups, to protect vicinal diols. For example, the reaction of a crude mixture of lactones from a Kiliani synthesis with acetone in the presence of an acid can lead to the formation of diacetonides, which protects four hydroxyl groups in a single step. researchgate.net In the synthesis of 3,3′:5,6-di-O-isopropylidene-3-C-hydroxymethyl-D-allono-1,4-lactone from D-hamamelose, six functional groups are protected in one step, leaving a single hydroxyl group free for further reactions. iucr.org

Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are also widely used as protecting groups for alcohols due to their stability and the ability to selectively introduce and remove them. willingdoncollege.ac.inmasterorganicchemistry.com The steric bulk of silyl groups can be exploited to achieve regioselective protection of less sterically hindered hydroxyl groups. willingdoncollege.ac.in

Regioselective Deprotection:

The selective removal of protecting groups is equally important. The choice of protecting group dictates the conditions for its removal, allowing for orthogonal strategies where one group can be removed in the presence of others. rsc.org For example, silyl ethers are typically cleaved by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Allyl ethers are another class of protecting groups that can be removed under specific conditions, often involving palladium catalysis, without affecting other protecting groups. organic-chemistry.org

In some syntheses, a sequence of protection and deprotection steps is necessary to achieve the desired modification. For instance, the synthesis of certain altrono- and allono-1,5-lactones involves the formation of 2-O-triflates after silyl protection of the C-6 hydroxyl group. Subsequent nucleophilic displacement with azide (B81097) or iodide, followed by desilylation with acetic acid, yields the target azido (B1232118) or iodo alcohols. grafiati.com

The development of one-pot procedures, which combine multiple reaction steps without intermediate purification, has significantly improved the efficiency of these synthetic sequences. researchgate.net These methods for regioselective protection and deprotection are crucial for the synthesis of complex, partially substituted carbohydrate building blocks. rsc.org

Structural Elucidation and Conformational Analysis of D Allono 1,5 Lactone Frameworks

X-ray Crystallographic Studies of D-Allono-1,5-lactone and its Adducts

X-ray crystallography is a powerful analytical method for determining the detailed three-dimensional structure of crystalline materials at the atomic and molecular level. anton-paar.com By directing X-rays at a single crystal, the resulting diffraction pattern reveals information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of its structure. anton-paar.com

The absolute configuration, which describes the definitive spatial arrangement of atoms, is often determined by relating the compound back to a starting material of known absolute configuration. iucr.orglibretexts.orgmasterorganicchemistry.com For instance, the absolute configuration of 3-C-Methyl-D-allono-1,5-lactone was established by its synthesis from 2-C-methyl-d-ribonolactone, a derivative of D-ribose. iucr.orgmasterorganicchemistry.com Similarly, the synthesis of a branched allono-lactone derivative from D-ribose as the starting material confirmed its absolute configuration. iucr.org

In the solid state, the six-membered 1,5-lactone ring of this compound has been observed to exist in a boat conformation. researchgate.net This is noteworthy as six-membered ring lactones are generally considered to have higher ring strain compared to their five-membered counterparts. iucr.org Despite this, crystallographic studies of derivatives like 3-C-Methyl-D-allono-1,5-lactone show no unusual bond lengths or angles, indicating a stable conformation. iucr.org

The introduction of substituents or additional fused rings can significantly influence the conformation of the lactone ring. For example, in a derivative of D-lyxono-1,4-lactone, the formation of a dioxane ring forces the lactone ring into an envelope (³E) conformation. mdpi.com

Table 1: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Z' | 0.5 |

| Volume (ų) | 2155.4(4) |

| R-factor | 0.032 |

Data adapted from a study on a related aromatic diamide (B1670390) diester to illustrate typical crystallographic parameters. dcu.ie

The packing of molecules within a crystal is governed by a network of intermolecular interactions. In this compound and its derivatives, hydrogen bonding plays a crucial role. The crystal structure is stabilized by O—H⋯O hydrogen bonds, where each molecule can act as both a donor and an acceptor. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Techniques

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods are essential for characterizing the molecule's conformation and properties in solution and for identifying its functional groups.

High-resolution NMR spectroscopy is a primary tool for elucidating the structure and conformation of molecules in solution. nih.govlibretexts.org It provides detailed information on chemical shifts, coupling constants, and the connectivity of atoms. nih.gov

For aldono-1,5-lactones like D-glucono-1,5-lactone, a close analog of this compound, ¹H NMR spectra in water show characteristic signals for the protons on the sugar ring. nih.govhmdb.ca In aqueous solution, D-glucono-1,5-lactone undergoes hydrolysis to form D-gluconic acid and the more stable D-glucono-1,4-lactone, a process that can be monitored by NMR. nih.govresearchgate.net The enzymatic production of L-fucono-1,5-lactone, another related compound, has been confirmed using ¹H NMR spectroscopy. nih.gov

The conformation of the lactone ring in solution can be inferred from the coupling constants between adjacent protons. While detailed solution-state conformational analysis specifically for this compound is not widely reported, studies on analogous compounds provide insight. The splitting patterns (singlets, doublets, triplets, etc.) in a high-resolution spectrum reveal the number of hydrogen atoms on adjacent carbons, following the n+1 rule. chemguide.co.uk

Table 2: Representative ¹H NMR Data for a Related Aldono-1,5-lactone (D-glucono-1,5-lactone in H₂O)

| Chemical Shift (ppm) | Intensity |

| 4.13 | 69.40 |

| 4.12 | 77.46 |

| 4.03 | 46.03 |

| 4.02 | 25.54 |

| 3.83 | 30.66 |

| 3.76 | 100.00 |

Data is for D-glucono-1,5-lactone and serves as an illustrative example. nih.govhmdb.ca

IR spectroscopy is particularly sensitive to polar bonds and is highly effective for identifying organic functional groups. photothermal.com For lactones, a key feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In D-glucono-1,5-lactone, this peak appears around 1740 cm⁻¹. researchgate.net The presence and position of O-H stretching bands also provide information about hydrogen bonding.

Raman spectroscopy, which measures the inelastic scattering of light, is more sensitive to non-polar, symmetric bonds. photothermal.com While specific Raman data for this compound is scarce, studies on related molecules like endohedral fullerenes demonstrate how Raman and IR spectroscopy can provide complementary information on vibrational modes. researchgate.net By analyzing the number and activity of vibrational modes, insights into the molecule's symmetry and conformation can be gained. libretexts.org Detailed analysis of IR spectra, such as in the case of D-glucono-1,4-lactones modified with fatty acids, can also help in estimating the intermolecular packing structure. rsc.orgchemrxiv.org

Table 3: Key IR Absorption Bands for a Related Aldono-1,5-lactone (D-glucono-1,5-lactone)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (stretching) | ~1740 |

| C-O (stretching) | ~1212 |

Data is for D-glucono-1,5-lactone and serves as an illustrative example. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

In the study of this compound and related aldono-1,5-lactones, computational chemistry and quantum mechanical methods provide profound insights where experimental data may be limited. ebsco.comresearchgate.net These theoretical approaches are essential for predicting molecular geometry, electronic properties, and behavior in solution, which are critical for understanding the compound's stability and reactivity. researchgate.netuci.edu

Theoretical Modeling of this compound Ring Conformations and Energetics

The six-membered ring of this compound, analogous to a pyranose ring, can adopt several conformations, primarily chair, boat, and skew-boat forms. tdl.org Theoretical modeling is crucial for determining the relative energies of these conformers and identifying the most stable structures. While specific conformational energy data for this compound is not extensively documented, principles derived from studies on analogous aldono-1,5-lactones, such as D-glucono-1,5-lactone, are applicable. tdl.orgnih.gov

The stability of these conformations is governed by the minimization of steric strain and unfavorable electronic interactions. Key factors include:

1,3-Diaxial Interactions: Interactions between axial substituents on the same side of the ring are highly destabilizing. The preferred chair conformation will be the one that minimizes these interactions by placing the bulky hydroxymethyl group and as many hydroxyl groups as possible in equatorial positions.

Anomeric Effect: This stereoelectronic effect, while prominent in glycosides, also influences the conformation of lactones, favoring conformations where an electronegative substituent at the anomeric carbon (C1) is axial.

For this compound, the hydroxyl groups are at C2, C3, and C4. The relative stereochemistry of these groups dictates the most stable chair conformation (e.g., ⁴C₁ or ¹C₄). Computational models, using methods like ab initio calculations or Density Functional Theory (DFT), can calculate the potential energy surface of the molecule to predict the lowest energy conformations and the energy barriers between them.

Table 1: Theoretical Ring Conformations and Relative Energetics for a Generic Aldono-1,5-lactone Ring

| Conformation | Key Steric Features | Expected Relative Energy (kcal/mol) | Stability |

| Chair (e.g., ⁴C₁) | Generally minimizes torsional and steric strain. | 0 (Reference) | Most Stable |

| Chair (e.g., ¹C₄) | Alternate chair form, stability depends on substituent orientation. | Variable (typically > 5) | Less Stable |

| Boat | High energy due to flagpole interactions and eclipsed bonds. | High (5-10) | Unstable (Transition State) |

| Skew-Boat | Lower energy than boat by relieving some flagpole interactions. | Intermediate (1-3) | Metastable Intermediate |

Note: The actual energy values for this compound would require specific calculations, considering the stereochemistry of its hydroxyl groups. The table presents generalized expected values based on carbohydrate conformational analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. uci.eduwikipedia.org By calculating the electron density, DFT can predict a variety of chemical properties without the high computational cost of traditional wavefunction-based methods. wikipedia.orgepfl.ch

For this compound, DFT calculations can elucidate:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electrophilic sites (electron-poor regions, typically colored blue), which are susceptible to nucleophilic attack, and nucleophilic sites (electron-rich regions, colored red), which are likely to attack electrophiles. For this compound, the carbonyl carbon (C1) is expected to be a primary electrophilic site, while the hydroxyl oxygens are nucleophilic.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, helping to quantify effects like hyperconjugation that contribute to stability. uctm.edu

Table 2: Predicted Electronic Properties of this compound from Theoretical DFT Analysis

| Property | Predicted Characteristic for this compound | Implication for Reactivity |

| Most Electrophilic Center | Carbonyl Carbon (C1) | Susceptible to nucleophilic attack, leading to ring-opening hydrolysis. |

| Most Nucleophilic Centers | Hydroxyl Oxygens | Can act as nucleophiles or be deprotonated under basic conditions. |

| HOMO Distribution | Primarily localized on the lone pairs of the oxygen atoms. | Indicates the sites of electron donation. |

| LUMO Distribution | Primarily localized on the π* orbital of the carbonyl group (C=O). | Indicates the site of electron acceptance. |

| HOMO-LUMO Gap | Expected to be relatively large. | Suggests moderate kinetic stability in the absence of catalysts. |

Molecular Dynamics Simulations to Study Solution Behavior and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a compound's behavior in a particular environment, such as in aqueous solution. researchgate.net For this compound, MD simulations are invaluable for understanding its interactions with solvent molecules and its dynamic conformational landscape. researchgate.net

Key insights from MD simulations include:

Solvation and Hydrogen Bonding: MD simulations can map the hydration shell around this compound, showing how water molecules orient themselves to form hydrogen bonds with the lactone's hydroxyl groups and carbonyl oxygen. The stability and dynamics of these hydrogen bonds are critical to the compound's solubility and its hydrolysis mechanism. Studies on the related D-glucono-1,5-lactone show that it undergoes hydrolysis in water to form an equilibrium mixture with gluconic acid. nih.govresearchgate.net

Conformational Dynamics: While quantum calculations can predict static, low-energy conformations, MD simulations reveal the dynamic transitions between these states in solution. This can show, for example, how often the ring flexes between different chair and skew-boat conformations at a given temperature.

Solute-Solvent Interactions: The simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom. This helps to understand how the lactone perturbs the local structure of water. researchgate.net

These computational investigations, from static conformational analysis to dynamic simulations, provide a comprehensive, atom-level understanding of the structure, properties, and behavior of this compound, complementing and guiding experimental research.

Enzymatic Interactions and Biochemical Transformations Involving D Allono 1,5 Lactone

Substrate Specificity of Enzymes Interacting with Aldono-1,5-lactones

The ability of an enzyme to bind and process a substrate is highly specific. For aldono-1,5-lactones, including D-Allono-1,5-lactone, two key enzyme classes are of primary interest: lactonases, which hydrolyze the lactone ring, and aldonolactone oxidoreductases, which catalyze oxidation reactions.

Lactonases are a class of enzymes that catalyze the hydrolysis of lactones, which are cyclic esters. plos.org Enzymes capable of acting on hexono-1,5-lactones, six-carbon sugar lactones, are found in various organisms and play roles in processes like quorum quenching and detoxification. plos.orgfrontiersin.org These enzymes are broadly categorized into families such as phosphotriesterase-like lactonases (PLLs) and metallo-β-lactamase like lactonases (MLLs). frontiersin.org

The catalytic mechanism for many lactonases involves a bimetallic center, often containing zinc or other divalent cations, which activates a water molecule for a nucleophilic attack on the carbonyl carbon of the lactone ring. researchgate.net This attack proceeds through a tetrahedral transition state, leading to the opening of the ring and formation of the corresponding aldonic acid. plos.org The specificity of these enzymes is dictated by the active site's topology, which must accommodate the specific stereochemistry and acyl chain length of the lactone substrate. frontiersin.org While many lactonases have been characterized for their activity on N-acyl-homoserine lactones (AHLs), their activity on a broad range of other lactones, including various hexono-1,5-lactones, is an area of ongoing research. frontiersin.orgcathdb.info

| Enzyme Family | Typical Metal Cofactors | Catalytic Action | Key Mechanistic Feature |

| Phosphotriesterase-Like Lactonases (PLLs) | Co²⁺, Zn²⁺, Mn²⁺ | Hydrolysis of lactone ring | Bimetallic center activates a water molecule for nucleophilic attack. plos.orgresearchgate.net |

| Metallo-β-lactamase Like Lactonases (MLLs) | Zn²⁺ | Hydrolysis of lactone ring | Shares a common catalytic mechanism with PLLs, with substrate preference based on active site accommodation of the acyl chain. frontiersin.org |

| Serum Paraoxonases (PONs) | Ca²⁺ | Hydrolysis of lactones and other esters | Believed to function primarily as lactonases, with natural substrates being lactones. cathdb.info |

Aldonolactone oxidoreductases are flavoenzymes that catalyze the oxidation of aldonolactones, often as the final step in the biosynthesis of vitamin C and its analogs. nih.govunipv.it These enzymes exhibit significant substrate specificity based on the stereochemistry of the sugar lactone. nih.gov

Studies on the substrate range of various aldonolactone oxidoreductases have been conducted. For instance, L-gulono-1,4-lactone oxidase (GulLO) from rat and chicken and D-arabinono-1,4-lactone oxidase (ALO) from Saccharomyces cerevisiae have been tested against a panel of stereoisomers. nih.gov Notably, D-allono-1,4-lactone was among the isomers tested and was found not to be a substrate for these particular enzymes. nih.gov While this finding pertains to the 1,4-lactone isomer, it suggests that the specific stereochemical arrangement of the hydroxyl groups in the allose configuration may not be optimal for binding in the active sites of these specific oxidoreductases. Research on other aldonolactone oxidoreductases, such as L-galactono-1,4-lactone dehydrogenase (GalDH), has shown high specificity for their native substrates, with limited activity on other isomers. nih.govnih.gov Direct assessment of this compound as a substrate for the full range of known aldonolactone oxidoreductases is not extensively documented in the reviewed literature.

| Enzyme | Source Organism | Preferred Substrate(s) | Activity on Allono-lactone Isomer |

| L-gulono-1,4-lactone oxidase (GulLO) | Rat, Chicken | L-gulono-1,4-lactone | D-Allono-1,4-lactone not utilized. nih.gov |

| D-arabinono-1,4-lactone oxidase (ALO) | S. cerevisiae | D-arabinono-1,4-lactone, L-galactono-1,4-lactone | D-Allono-1,4-lactone not utilized. nih.gov |

| L-galactono-1,4-lactone dehydrogenase (GalDH) | Plants (e.g., Arabidopsis) | L-galactono-1,4-lactone | Data not available for this compound. |

| D-gluconolactone oxidase (GUO) | Penicillium species | D-glucono-1,4-lactone, D-glucono-1,5-lactone | Did not utilize L-gulono-1,4-lactone or L-galactono-1,4-lactone; data on allono-lactones not specified. nih.gov |

This compound Derivatives as Enzyme Modulators

The structural similarity of sugar lactones to the transition states of glycoside hydrolysis makes them excellent scaffolds for designing enzyme inhibitors. Derivatives of this compound can be synthesized to target and modulate the activity of specific enzymes.

While the literature on inhibitors derived specifically from this compound is limited, synthetic routes to its derivatives have been established. For example, the synthesis of 2,3-C-Dimethyl-3,4-O-isopropylidene-D-allono-1,5-lactone has been reported. ox.ac.uk The development of such derivatives is a crucial first step toward evaluating their potential as enzyme modulators.

By analogy, the synthesis of inhibitors based on the closely related D-glucono-1,5-lactone is well-established and provides a template for potential this compound-based inhibitors. A common strategy involves the synthesis of N-acetyl-glucosamine derivatives, which are then oxidized to the corresponding glucono-1,5-lactone structures. mdpi.comnih.gov These lactones can be further modified, for instance, by condensation with sulfonylhydrazines to create potent inhibitors of glycosidases like O-GlcNAcase (OGA) and hexosaminidases. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. Although direct SAR studies on a series of this compound derivatives are not widely available, extensive research on D-glucono-1,5-lactone derivatives offers valuable insights that can be extrapolated. mdpi.com

For inhibitors of human O-GlcNAcase (hOGA) and human lysosomal hexosaminidases (hHexB), derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been synthesized with various substituents. mdpi.comnih.gov In one study, a series of sulfonylhydrazone derivatives were prepared. The results showed that the nature of the aromatic group in the sulfonylhydrazone moiety significantly influences inhibitory potency. For instance, a 1-naphthalenesulfonylhydrazone derivative was found to be the most potent inhibitor of hOGA in the series, with a Ki of 27 nM. mdpi.comnih.gov This suggests that extending the aromatic system can lead to enhanced binding affinity. However, these modifications did not confer significant selectivity between hOGA and hHexB, indicating that the aglycone part of the inhibitors likely interacts with regions of the active sites that are conserved between these enzymes. mdpi.com

| Base Structure | Derivative | Target Enzyme | Inhibition Constant (Ki) |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone | Benzenesulfonylhydrazone | hOGA | 150 nM mdpi.com |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone | Benzenesulfonylhydrazone | hHexB | 41 nM mdpi.com |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone | 1-Naphthalenesulfonylhydrazone | hOGA | 27 nM mdpi.com |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone | 1-Naphthalenesulfonylhydrazone | hHexB | 6.8 nM mdpi.com |

This SAR data for gluco-configured inhibitors highlights the importance of the aglycone moiety in achieving high-affinity binding and provides a strategic basis for designing analogous this compound inhibitors. mdpi.com

Computational methods, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) optimizations, are powerful tools for elucidating the binding modes of inhibitors within enzyme active sites. mdpi.comnih.gov Such studies have been performed for inhibitors based on D-glucono-1,5-lactone, and the principles can be applied to predict the binding of hypothetical this compound derivatives.

For the 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone inhibitors targeting hOGA, computational models predict that the gluconolactone (B72293) ring sits (B43327) in the active site, mimicking the substrate. mdpi.com Key interactions include hydrogen bonds between the hydroxyl and N-acetyl groups of the sugar moiety and conserved residues in the enzyme's active site. mdpi.com The aromatic sulfonylhydrazone portion extends into a channel of the active site, where it can form additional interactions. The models suggest that these inhibitors bind preferentially in an s-cis conformation. mdpi.comnih.gov

Similarly, crystallographic studies of D-gluconohydroximo-1,5-lactone bound to glycogen (B147801) phosphorylase show the inhibitor at the catalytic site, adopting a chair conformation. nih.govnih.gov These computational and structural studies underscore the importance of the lactone ring's conformation and the specific hydrogen bonding network in achieving stable enzyme-inhibitor complexes. mdpi.comnih.gov These findings provide a robust framework for the future design and computational evaluation of this compound derivatives as targeted enzyme modulators.

This compound in Biochemical Pathways and Cellular Processes

The involvement of this compound in specific biochemical pathways and cellular processes remains an area requiring further investigation. However, based on the established functions of structurally similar aldono-1,5-lactones, potential metabolic roles and effects on plant physiology can be postulated.

Metabolic Roles of Aldono-1,5-lactones in Biological Systems

Aldono-1,5-lactones are cyclic esters derived from aldonic acids and are recognized as important intermediates in carbohydrate metabolism. scispace.com A prominent example is D-glucono-1,5-lactone, an intermediate in the pentose (B10789219) phosphate (B84403) pathway, a fundamental metabolic route for the synthesis of nucleotides and the production of the reducing agent NADPH. scispace.com The oxidation of D-allose by D-allose dehydrogenase has been shown to yield a D-allolactone, which subsequently hydrolyzes to D-allonic acid. google.com This suggests a potential metabolic pathway for D-allose that proceeds through the formation of this compound.

In some metabolic pathways, the 1,5-lactone is the direct product of an enzymatic oxidation of a pyranose sugar. These lactones can be unstable in aqueous solutions and may spontaneously hydrolyze or be enzymatically converted to the corresponding aldonic acid. nih.govnih.gov For instance, L-fucono-1,5-lactone is the enzymatic product of L-fucose dehydrogenase and is rapidly hydrolyzed to L-fuconate. nih.gov While direct evidence is scarce, it is plausible that this compound could participate in analogous metabolic sequences involving the sugar D-allose.

Aldonolactones are also well-established as potent and specific competitive inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. scispace.comnih.gov The inhibitory effect is often highly specific to the configuration of the sugar from which the lactone is derived. tandfonline.comnih.gov It is believed that the half-chair conformation of the 1,5-lactone mimics the transition state of the substrate during enzymatic hydrolysis, leading to strong binding to the enzyme's active site. scispace.com This inhibitory action has been demonstrated for various aldonolactones against different glycosidases. nih.gov

Investigation of this compound in Plant Growth Regulation

Direct studies on the role of this compound in plant growth regulation are not extensively reported. However, research on other aldonolactones provides a strong basis for its potential activities. Aldonolactones have been shown to inhibit the growth of plant tissues, such as Avena (oat) coleoptiles. scispace.com This inhibitory effect is thought to be a consequence of their ability to block glycosidase activity. scispace.com Glycosidases are crucial for cell wall loosening, a process necessary for cell expansion and plant growth. tandfonline.com By inhibiting these enzymes, aldonolactones can retard growth. scispace.com

Notably, the 1,5-lactone isomers are generally considered to be more potent inhibitors of glycosidases than their 1,4-lactone counterparts. scispace.comnih.gov The inhibitory activity varies depending on the specific lactone and the target enzyme. scispace.com For example, several aldonolactones have been tested for their effect on the elongation of Avena coleoptile sections, demonstrating a range of inhibitory activities.

Table 1: Inhibitory Activity of Various Aldonolactones on the Growth of Avena Coleoptile Sections

| Aldonolactone | Concentration for 50% Inhibition (approx. M) |

| D-Glucono-1,5-lactone | 5 x 10⁻⁴ |

| D-Mannono-1,4-lactone | 1 x 10⁻³ |

| D-Galactono-1,4-lactone | > 1 x 10⁻² |

| L-Arabono-1,4-lactone | 5 x 10⁻³ |

| D-Xylono-1,4-lactone | 1 x 10⁻³ |

This table is generated based on data reported for various aldonolactones and serves as an illustrative example of their potential inhibitory effects. Specific data for this compound is not available in the cited literature.

Furthermore, certain aldonolactones are involved in the biosynthesis of ascorbic acid (vitamin C) in plants. scispace.com For example, L-galactono-1,4-lactone is a precursor in one of the major pathways for vitamin C synthesis. nih.govfrontiersin.orgelifesciences.org Given that ascorbic acid is a vital antioxidant and plays numerous roles in plant development and stress responses, any involvement of this compound in similar pathways could have significant implications for plant physiology. researchgate.netmdpi.com However, there is currently no evidence to suggest that allose-derived lactones are intermediates in the known ascorbic acid biosynthetic pathways in plants. mdpi.com

Applications of D Allono 1,5 Lactone in Synthetic Chemistry and Biocatalysis

D-Allono-1,5-lactone as a Chiral Synthon in Organic Synthesis

The stereochemically rich structure of this compound makes it an attractive chiral building block, or synthon, for the synthesis of enantiomerically pure compounds. researchgate.net The "chiral pool" is a collection of abundant, enantiopure compounds from nature, such as sugars and amino acids, that are used as starting materials in complex syntheses. nih.gov Sugar-derived lactones, including this compound, are valuable members of this pool. sioc-journal.cn

While the direct utilization of this compound in the total synthesis of complex natural products is not yet extensively documented in publicly available research, its derivatives have been synthesized and identified as having high potential as chiral scaffolds. For instance, protected forms of allono-lactones, such as 2,3-C-Dimethyl-3,4-O-isopropylidene-d-allono-1,5-lactone, have been prepared and studied. researchgate.net The synthesis of branched-chain sugar lactones, including derivatives of D-allono-1,4-lactone, highlights their utility in creating complex, enantiomerically pure targets. researchgate.net These protected lactones, with their defined stereocenters, serve as versatile intermediates for the construction of intricate molecular architectures found in many bioactive natural products. u-tokyo.ac.jpnih.govmdpi.comunistra.fr The development of synthetic routes to such derivatives is a crucial step towards their application in the synthesis of natural product analogues, which can lead to new therapeutic agents. mdpi.com

This compound and its parent sugar, D-allose, are of interest in the pharmaceutical industry. While D-glucono-1,5-lactone is a more common starting material in some syntheses, the structural similarity to this compound makes the latter relevant, particularly in the context of impurity analysis and alternative synthetic pathways. nih.gov

One notable area of interest is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. While not a primary starting material, this compound is structurally related to key intermediates in the synthesis of drugs like Canagliflozin. The synthesis of such drugs often involves complex carbohydrate chemistry where various sugar lactones can be potential intermediates or byproducts.

The synthesis of fluorinated lactones, which can have significantly altered biological activity, is another area where aldolactones serve as crucial starting points. sioc-journal.cn The ability to introduce fluorine or fluorinated groups into the lactone ring can lead to the development of novel fine chemicals and pharmaceutical intermediates with unique properties.

Development of Novel Biocatalytic Systems Utilizing this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govwikipedia.org The development of biocatalytic systems involving this compound is an emerging area of research.

Enzymes that can act on sugar lactones are of significant interest for producing valuable chemicals. One of the key enzymatic reactions involving this compound is its formation from D-allose, catalyzed by dehydrogenase enzymes. For example, quinoprotein glucose dehydrogenase (GDH) from Acinetobacter calcoaceticus has been shown to oxidize D-allose. core.ac.uk Similarly, a NAD(P)+-dependent glucose 1-dehydrogenase from Saccharolobus solfataricus also displays broad substrate specificity and can oxidize several aldose sugars, including D-allose, to their corresponding lactones. uniprot.org A specific D-allose dehydrogenase has also been isolated from a fungal source, which uses NAD as a cofactor to produce this compound. google.com

| Enzyme | Source Organism | Substrate | Product | Cofactor |

| Quinoprotein glucose dehydrogenase | Acinetobacter calcoaceticus | D-Allose | This compound | PQQ |

| Glucose 1-dehydrogenase | Saccharolobus solfataricus | D-Allose | This compound | NAD(P)+ |

| D-Allose dehydrogenase | Fungal Isolate | D-Allose | This compound | NAD+ |

Conversely, the hydrolysis of sugar lactones is another important enzymatic transformation. While a lactonase from Burkholderia multivorans (BmulJ_04915) was screened against a variety of sugar lactones, it did not show activity towards D-allono-1,4-lactone under the tested conditions. nih.gov However, this type of screening is essential for discovering new enzymes with desired specificities.

While specific examples of engineering enzymes for enhanced reactivity with this compound are not prominent in the current literature, the field of enzyme engineering offers powerful tools to achieve this. capes.gov.br Techniques like directed evolution and rational design are used to modify enzyme properties such as substrate specificity, activity, and stability. capes.gov.br

Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired traits. This process involves generating a large library of enzyme variants through random mutagenesis and then screening them for improved performance with a target substrate like this compound. For instance, lactonases from the amidohydrolase superfamily have been subjected to directed evolution to enhance their activity towards other lactones, a strategy that could potentially be applied to develop enzymes specific for this compound. capes.gov.brd-nb.info

Rational design, on the other hand, uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations to improve its function. As the structures of more sugar-lactone-metabolizing enzymes become available, rational design could be employed to create novel biocatalysts for the specific transformation of this compound.

Potential for this compound in Material Science and Polymer Chemistry

Sugar-based polymers are gaining significant attention as sustainable and biodegradable alternatives to petroleum-derived plastics. researchgate.netpackagingeurope.com Aldonolactones are considered promising monomers for the synthesis of polyesters through ring-opening polymerization (ROP). google.comrsc.orgmdpi.com This process involves the opening of the lactone ring to form a linear polymer chain.

The resulting polyesters can have unique properties imparted by the stereochemistry and functionality of the original sugar. researchgate.netrsc.org While the polymerization of other sugar lactones, such as D-glucono-1,5-lactone, has been investigated to create functionalized aliphatic polyesters, the specific use of this compound in this context is a promising but yet to be explored area of research. rsc.org The synthesis of polymers from this compound could lead to new biomaterials with tailored properties, such as controlled degradability and specific mechanical characteristics, making them suitable for applications in packaging, medicine, and tissue engineering. packagingeurope.commdpi.comrsc.org The rich functionality of the allose backbone offers potential for further chemical modification of the resulting polymer, opening up possibilities for advanced materials.

As Monomers for Biodegradable Polymer Synthesis

The primary route to convert lactones into biodegradable polymers is through ring-opening polymerization (ROP). This method is highly effective for producing aliphatic polyesters, which are valued for their potential biocompatibility and degradability. rsc.orgutwente.nl The process involves the opening of the cyclic ester monomer to form a linear polymer chain, a reaction that can be catalyzed by various chemical or enzymatic catalysts. utwente.nlmdpi.com This technique is commercially significant for monomers like lactide (from lactic acid) and ε-caprolactone. rsc.orgwur.nl

While sugar-derived 1,5-lactones are appealing monomers, their homopolymerization has proven to be challenging. rsc.org Published research on the specific homopolymerization of this compound is not widely available. However, studies on analogous sugar lactones, such as derivatives of D-glucono-1,5-lactone, provide insight into the potential of this class of monomers. For instance, a novel lactone derived from D-gluconolactone has been successfully polymerized to yield a functionalized aliphatic polyester (B1180765). rsc.orggoogle.com In a patented process, D-gluconolactone was chemically modified in two high-yield steps to produce a polymerizable lactone monomer. google.comgoogle.com

The polymerization of this D-gluconolactone derivative using a zinc-based catalyst resulted in a polyester with controlled molecular weights and narrow polydispersity, as detailed in the table below.

Table 1: Ring-Opening Polymerization of a D-Gluconolactone-Derived Monomer

| Initiator/Catalyst System | Monomer/Initiator Ratio | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| LZnOEt | 50:1 | 6,700 | 1.12 |

| LZnOEt | 100:1 | 12,500 | 1.10 |

| LZnOEt | 200:1 | 24,000 | 1.11 |

Data sourced from supplementary information for research on biomaterials from sugar-derived lactones. rsc.org

This data demonstrates that sugar-derived lactones can be converted into well-defined polyesters. The challenge often lies in the monomer synthesis, which may require protecting group chemistry to manage the multiple hydroxyl groups present on the sugar backbone. rsc.org The successful copolymerization of a D-galactono-1,6-lactone derivative with ε-caprolactone further illustrates the feasibility of incorporating sugar units into polyester chains, achieving about 10% incorporation of the sugar comonomer. nih.gov These examples underscore the untapped potential of this compound as a monomer for creating novel biodegradable polymers.

Exploration of this compound as a Component in Functional Materials

Functional materials are designed to possess specific properties or to respond to external stimuli. Incorporating monomers with inherent functionality is a key strategy for creating such materials. The multiple stereocenters and hydroxyl groups on the this compound ring make it a promising, though largely unexplored, building block for functional polyesters. These hydroxyl groups could enhance the hydrophilicity and degradation rate of the resulting polymer or serve as handles for post-polymerization modification.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful method for polymer synthesis under mild conditions, which is particularly advantageous for temperature-sensitive or highly functionalized monomers. wur.nlrsc.org Lipases are a class of enzymes widely used for the ROP of lactones, avoiding the harsh conditions and potentially toxic metal catalysts used in traditional chemical synthesis. mdpi.comwur.nl Enzymatic polymerization has been successfully applied to a wide range of lactones, producing specialty polyesters for biomedical applications. wur.nl

While direct biocatalytic polymerization of this compound is not documented in the reviewed literature, the approach has been used for other sugar-related monomers. For example, lipases have been used to catalyze the polycondensation of sugar-derived diols and dicarboxylic acids to form polyesters. researchgate.net Furthermore, chemical polymerization methods have been used to create functional materials from other types of lactones, providing a blueprint for how this compound could be used. Examples include:

Composites for Biomedical Applications: Lactones like ε-caprolactone and δ-valerolactone have been polymerized in the presence of hydroxyapatite (B223615) (HA) to form polymer-ceramic composites intended for bone tissue engineering. nih.gov The lactone polymerizes around the HA particles, creating an integrated, functional material. nih.gov

Stimuli-Responsive Materials: Microcapsules composed of polyelectrolytes and graphene oxide have been designed for the controlled release of active substances, demonstrating the creation of materials that respond to triggers like pH or near-infrared light. rsc.org A polyester derived from this compound could potentially be integrated into similar systems.

The properties of polymers derived from such functionalization strategies are summarized in the conceptual table below, illustrating the possibilities for this compound.

Table 2: Examples of Functional Polymers from Lactones and Related Monomers

| Monomer(s) | Functional Component | Resulting Polymer/Material Type | Potential Application |

|---|---|---|---|

| ε-Caprolactone, δ-Valerolactone | Hydroxyapatite (HA) | Polyester-Ceramic Composite | Bone Tissue Engineering nih.gov |

| Poly(allylamine hydrochloride) | Graphene Oxide (GO) | Polyelectrolyte Microcapsules | Controlled Release Textiles rsc.org |

The exploration of this compound in the field of functional materials remains a nascent area of research. Its rich functionality suggests significant potential for creating advanced, bio-based materials, but further investigation is required to develop specific synthesis routes and characterize the resulting polymers.

Advanced Analytical Methodologies for D Allono 1,5 Lactone Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a cornerstone for the separation and purification of compounds from complex mixtures. jsmcentral.org For a polar, non-volatile compound like d-Allono-1,5-lactone, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), following derivatization, are the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing non-volatile compounds like sugar lactones. turkjps.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this technique, this compound, a polar analyte, is passed through a non-polar stationary phase (such as a C18 column) using a polar mobile phase.

Purity Assessment: HPLC is used to determine the purity of a this compound sample by separating it from any impurities or by-products. torontech.com A pure sample should ideally yield a single, sharp peak in the chromatogram. The purity is often calculated based on the peak area percentage. chromforum.org By preparing a standard of known concentration, a calibration curve can be generated to quantify the amount of this compound in a sample. chromforum.org

Reaction Monitoring: HPLC allows researchers to track the progress of a reaction in real-time. By taking aliquots from the reaction mixture at various time points and analyzing them via HPLC, one can monitor the consumption of reactants and the formation of this compound. This is crucial for optimizing reaction conditions such as temperature, pH, and reaction time.

Typical isocratic HPLC systems for related glucono-lactones use a mobile phase consisting of an acetonitrile, acetone (B3395972), and water mixture with a Lichrosorb RP18 column. researchgate.net Detection can be achieved using a Refractive Index (RI) detector or a UV detector at a low wavelength (around 200-210 nm). turkjps.orgresearchgate.net

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating polar to moderately non-polar compounds. researchgate.netnih.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) | Commonly used for sugar lactones, adjustable based on polarity. turkjps.orgresearchgate.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. turkjps.org |

| Temperature | 30°C | Ensures reproducible retention times by controlling viscosity. turkjps.orgnih.gov |

| Detector | Refractive Index (RI) or UV (205 nm) | RI is a universal detector for carbohydrates; UV can be used at low wavelengths. turkjps.org |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. turkjps.orgnih.gov |

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. Since this compound is a non-volatile sugar derivative, it cannot be analyzed directly by GC. It must first be converted into a volatile derivative through a process called derivatization. core.ac.uk

The most common derivatization method for compounds with hydroxyl groups, like sugar lactones, is silylation. core.ac.uk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are used to replace the hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., DB-624). nih.gov The separation is based on the boiling points and interactions of the derivatives with the stationary phase. GC is almost always coupled with a mass spectrometer (GC-MS), which allows for both quantification and identification of the eluted compounds based on their mass spectra. core.ac.uk This technique is particularly useful for identifying different lactone forms (e.g., 1,4-lactone vs. 1,5-lactone) or other reaction by-products that are separated during the chromatographic run. core.ac.uk

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Derivatization Reagent | BSTFA + 1% TMCS | Standard silylating agent for hydroxyl groups. nih.gov |

| Column | DB-624 capillary column (e.g., 60 m × 0.25 mm) | Mid-polarity column suitable for a range of derivatized compounds. nih.gov |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. nih.gov |

| Injector Temperature | 260°C | Ensures rapid volatilization of the derivatized analyte. nih.gov |

| Oven Program | Initial 150°C, ramp 10°C/min to 260°C, hold for 25 min | Temperature gradient to separate compounds with different boiling points. nih.gov |

| Detector | Mass Spectrometer (Electron Ionization) | Provides structural information for peak identification. core.ac.uk |

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to elucidate its structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₆H₁₀O₆), HRMS can confirm its molecular formula by matching the experimentally measured mass with the theoretically calculated exact mass. This is a critical step in verifying the identity of a synthesized or isolated compound. For instance, the protonated molecule ([M+H]⁺) would be analyzed.

| Parameter | Value | Reference/Rationale |

|---|---|---|

| Molecular Formula | C₆H₁₀O₆ | Based on the known structure of the compound. nih.gov |

| Theoretical Exact Mass ([M]) | 178.047738 Da | Calculated based on the most abundant isotopes of C, H, and O. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Commonly used for polar molecules, forms [M+H]⁺ or [M+Na]⁺ ions. nih.gov |

| Analyzed Ion | [M+H]⁺ | Protonated molecule. |

| Theoretical m/z for [M+H]⁺ | 179.05501 | Calculated as (178.047738 + 1.007276). |

Tandem Mass Spectrometry (MS/MS) is a technique that involves two stages of mass analysis to determine the structure of a compound. mdpi.com In the first stage, a specific ion (the precursor ion), such as the [M+H]⁺ ion of this compound (m/z 179.055), is selected. This precursor ion is then fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed in the second stage.

The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure. It can be used to confirm the identity of this compound and, crucially, to differentiate it from its isomers, such as d-Glucono-1,5-lactone or d-Talono-1,4-lactone. naturalproducts.net Although these isomers have the same molecular weight, their different stereochemistry and ring structures can lead to distinct fragmentation patterns, allowing for their differentiation. For related N-acyl-homoserine lactones, a characteristic fragment ion at m/z 102 is indicative of the lactone ring structure. mdpi.com Analysis of L-glucono-1,5-lactone has shown characteristic product ions that can be used for structural confirmation. nih.gov

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation | Reference |

|---|---|---|---|

| 179.53 ([M+H]⁺) | 138 | Loss of a C₁H₄O₂ fragment | nih.gov |

| 139 | Fragment related to the main C₅ ring structure | ||

| 159 | Loss of H₂O | ||

| 118 | Further fragmentation |

Electrochemical and Spectrophotometric Detection Methods

Beyond standard chromatographic detection, specific spectrophotometric and electrochemical methods can be employed for the quantification of this compound, often by monitoring its chemical or enzymatic reactions.

Spectrophotometric Methods: These methods rely on measuring changes in light absorbance.

Colorimetric pH Assay: The hydrolysis of a lactone ring releases a carboxylic acid, which in turn releases a proton and lowers the pH of the solution. This pH change can be monitored using a pH-sensitive indicator dye, such as cresol (B1669610) purple or bromothymol blue. nih.gov The rate of color change, measured with a spectrophotometer, is proportional to the rate of lactone hydrolysis. nih.gov

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor enzymatic reactions in real-time. researchgate.net For example, in the oxidation of a glucose substrate to a glucono-1,5-lactone product, the appearance of specific vibrational bands corresponding to the lactone can be quantified over time to determine enzyme activity. researchgate.net

Electrochemical Methods: These methods measure the current generated from oxidation or reduction reactions at an electrode surface.

Enzyme-Coupled Biosensors: Direct electrochemical detection of this compound is challenging. However, it can be detected indirectly as the product of an enzymatic reaction. For example, glucose oxidase catalyzes the oxidation of β-D-glucose to d-glucono-1,5-lactone, with hydrogen peroxide (H₂O₂) produced as a by-product. researchgate.net This H₂O₂ is an electroactive species that can be readily oxidized at an electrode. The resulting current is proportional to the amount of d-glucono-1,5-lactone produced. researchgate.net This principle is widely used in glucose biosensors and could be adapted for assays where this compound is a product.

| Method Type | Specific Technique | Principle | Reference |

|---|---|---|---|

| Spectrophotometric | Colorimetric pH Assay | Measures absorbance change of a pH indicator during lactone hydrolysis. | nih.gov |

| FTIR Spectroscopy | Monitors the change in infrared absorption bands as the lactone is formed or consumed. | researchgate.net | |

| Electrochemical | Enzyme-Coupled Biosensor | Detects an electroactive by-product (e.g., H₂O₂) from an enzymatic reaction that produces the lactone. | researchgate.net |

Charged Aerosol Detection (CAD) for Non-Chromophoric Lactones

Charged Aerosol Detection (CAD) is a powerful analytical technique used with High-Performance Liquid Chromatography (HPLC) for the quantification of non-volatile and many semi-volatile compounds. lcms.czthermofisher.com It is particularly advantageous for analyzing substances like this compound that lack a UV-absorbing chromophore. veeprho.comresearchgate.net The principle of CAD is universal; it does not depend on the chemical structure of the analyte, offering a consistent response for all non-volatile compounds. lcms.czchromatographyonline.com

The CAD process involves three main steps:

Nebulization: The eluent from the HPLC column is converted into an aerosol of fine droplets. thermofisher.comchromatographyonline.com

Drying: A heated gas evaporates the mobile phase from the droplets, leaving behind dried analyte particles. chromatographyonline.com

Detection: These particles are then charged by a stream of ionized nitrogen gas. The amount of charge transferred to the particles is proportional to their size. A highly sensitive electrometer measures this charge, generating a signal that is directly proportional to the mass of the analyte present. thermofisher.comchromatographyonline.com

This methodology provides high sensitivity, often at the nanogram level, and exhibits excellent precision and a wide dynamic range. chromatographyonline.comcmes.org Its compatibility with gradient elution in HPLC is a significant advantage over other universal detectors like Refractive Index (RI) detectors. researchgate.nettandfonline.com

Research on analogous compounds, such as Glucono-δ-lactone (GDL), demonstrates the successful application of HPLC-CAD for quantification. cmes.org The findings from such studies provide a strong basis for the analysis of this compound. For instance, a validated HPLC-CAD method for GDL showed excellent linearity and a low detection limit, highlighting the technique's suitability for this class of compounds. cmes.org

Table 1: Example HPLC-CAD Parameters for Glucono-δ-lactone Analysis This table is based on a published method for a structurally similar lactone and serves as a model for this compound analysis.

| Parameter | Condition | Reference |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | cmes.org |

| Column | Thermo Hypersil Gold Aq (250 mm×4.6 mm, 5 μm) | cmes.org |

| Mobile Phase | Acetonitrile-Water (9+1) solution | cmes.org |

| Flow Rate | 0.5 mL·min⁻¹ | cmes.org |

| Column Temperature | 30 ℃ | cmes.org |

| Injection Volume | 10 μL | cmes.org |

| CAD Nebulizer Temp. | 50 ℃ | cmes.org |

| CAD Gas Pressure | 427.5 kPa | cmes.org |

| Linearity Range | 1.05-22.5 mg·L⁻¹ | cmes.org |

| Limit of Detection (LOD) | 0.32 ng | cmes.org |

Enzyme-Linked Assays for Indirect Quantification of this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based technique used to detect and quantify substances such as proteins, peptides, and hormones in a liquid sample. wikipedia.orgnih.gov While a direct ELISA for this compound is not commonly available due to the difficulty of raising specific antibodies against such a small molecule, its indirect quantification is theoretically possible through a competitive ELISA format. sigmaaldrich.com

The principle of a competitive ELISA relies on the competition between the unlabeled analyte in a sample and a labeled version of the analyte for a limited number of binding sites on a specific antibody. wikipedia.orgsigmaaldrich.com The resulting signal is inversely proportional to the concentration of the analyte in the sample.

A hypothetical competitive ELISA for this compound would involve the following key steps:

Plate Coating: The wells of a microtiter plate are coated with a limited amount of a specific anti-d-allono-1,5-lactone antibody.

Competitive Binding: The test sample containing an unknown amount of this compound is added to the wells along with a fixed amount of this compound that has been conjugated to an enzyme (e.g., horseradish peroxidase). The sample lactone and the enzyme-conjugated lactone compete to bind to the antibody on the plate.

Washing: The plate is washed to remove any unbound lactone (both from the sample and the enzyme-conjugated form). nih.gov

Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product. wikipedia.org

Detection: The intensity of the color is measured using a plate reader. A lower color intensity indicates a higher concentration of this compound in the original sample, as it outcompeted the enzyme-linked lactone for antibody binding sites.

This indirect method allows for the quantification of small molecules with high sensitivity and specificity. nih.gov The development of such an assay requires the production of a highly specific monoclonal or polyclonal antibody to this compound and the synthesis of an enzyme-lactone conjugate.

Table 2: General Workflow for a Competitive ELISA

| Step | Description | Purpose |

| 1. Antibody Coating | Microtiter plate wells are coated with a capture antibody specific to this compound. | Immobilize one component of the binding reaction. |

| 2. Blocking | Non-specific binding sites on the plate are blocked, typically with a protein solution. | Prevent false positive signals from non-specific binding. |

| 3. Competition | The sample (containing unlabeled lactone) and an enzyme-conjugated lactone are added simultaneously. | Allow competition for antibody binding sites. |

| 4. Washing | Unbound components are washed away. | Remove interfering substances and unbound reagents. |

| 5. Substrate Addition | A chromogenic substrate is added. | The enzyme on the bound conjugate reacts with the substrate. |

| 6. Signal Measurement | The absorbance or fluorescence of the colored product is measured. | Quantify the amount of bound enzyme-conjugate, which is inversely related to the analyte concentration. |

| 7. Data Analysis | A standard curve is generated to determine the concentration of this compound in the sample. | Interpolate unknown sample concentrations from known standards. |

Future Research Directions and Interdisciplinary Perspectives

Integration of High-Throughput Screening and Combinatorial Chemistry for D-Allono-1,5-lactone Derivative Discovery

The discovery of novel bioactive molecules can be significantly accelerated through the integration of high-throughput screening (HTS) and combinatorial chemistry. While specific libraries based on this compound have not been extensively reported, this approach holds immense potential. A combinatorial library could be synthesized using the this compound scaffold as a starting point. By systematically introducing a variety of chemical moieties at its hydroxyl positions, a large and diverse collection of derivatives can be generated.